Scientific Field: Organic Chemistry
Application Summary: 4-Chloro-o-phenylenediamine can be used as an oxidation base for dye preparation.
Application Summary: This compound can be used as a chemical intermediate to produce 5-chloro-benzotriazole.
Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce 5-chloro-benzotriazole. The exact procedures would depend on the specific synthesis pathway being used.
Results or Outcomes: The outcome of this application would be the production of 5-chloro-benzotriazole
Scientific Field: Materials Science
Application Summary: 4-Chloro-o-phenylenediamine can be used as a curing agent for epoxy resins.
Methods of Application: In this application, the compound would be mixed with an epoxy resin. The mixture would then be heated to initiate the curing process.
Results or Outcomes: The outcome of this application would be a cured epoxy resin with potentially enhanced properties
Scientific Field: Analytical Chemistry
Application Summary: This compound can be used as a reagent in gas chromatography.
Methods of Application: In gas chromatography, 4-Chloro-o-phenylenediamine would be used to react with certain analytes to aid in their detection or quantification.
Results or Outcomes: The use of this reagent can enhance the detection and quantification of certain analytes in gas chromatography
Scientific Field: Pharmaceutical Chemistry
Application Summary: 4-Chloro-o-phenylenediamine can be used to synthesize experimental pharmaceuticals.
Results or Outcomes: The outcome of this application would be the creation of various experimental pharmaceuticals
Application Summary: This compound can be used as a chemical intermediate in the production of a curing agent for epoxy resins.
Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce the curing agent. The exact procedures would depend on the specific synthesis pathway being used.
Results or Outcomes: The outcome of this application would be the production of a curing agent for epoxy resins
Application Summary: 4-Chloro-o-phenylenediamine can undergo cyclizations and cyclocondensations to form benzimidazoles.
Results or Outcomes: The outcome of this application would be the creation of various benzimidazoles
Scientific Field: Agricultural Chemistry
Application Summary: This compound can be used in the production of certain herbicides.
Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce the herbicides. The exact procedures would depend on the specific synthesis pathway being used.
Results or Outcomes: The outcome of this application would be the production of certain herbicides
4-Chloro-o-phenylenediamine (CAS: 95-83-0), also known as 4-chloro-1,2-diaminobenzene, is an aromatic organic compound. It is a white to pale brown crystalline powder at room temperature [, ]. While not naturally occurring, it has applications in various scientific fields due to its reactive amine groups and aromatic structure [].
4-Chloro-o-phenylenediamine has a benzene ring with two amine groups attached at adjacent (ortho) positions. Additionally, a chlorine atom is positioned at the fourth carbon of the benzene ring. This structure gives the molecule several key features:
4-Chloro-o-phenylenediamine undergoes various chemical reactions due to its functional groups. Here are some notable examples:
Balanced Chemical Equation
C6H5Cl + HNO3 -> C6H4ClNO2 + H2O (Nitration)C6H4ClNO2 + 6H -> C6H4Cl(NH2)2 + 2H2O (Reduction)
The amine groups can participate in condensation reactions with various functional groups like aldehydes and ketones, forming substituted aromatic diamines or heterocyclic compounds [].
Under specific conditions, 4-chloro-o-phenylenediamine can undergo polymerization, leading to the formation of polyamides or polyureas with interesting properties [].
4-Chloro-o-phenylenediamine is primarily used as a chemical building block and does not have a specific biological mechanism of action.
4-Chloro-o-phenylenediamine is a hazardous compound and requires proper handling due to the following reasons:
Irritant;Health Hazard